molecular formula C4H11NO B1584018 4-Aminobutan-2-ol CAS No. 39884-48-5

4-Aminobutan-2-ol

Cat. No. B1584018
CAS RN: 39884-48-5
M. Wt: 89.14 g/mol
InChI Key: NAXUFNXWXFZVSI-UHFFFAOYSA-N
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Description

4-Aminobutan-2-ol is a chemical compound with the molecular formula C4H11NO . It has an average mass of 89.136 Da and a monoisotopic mass of 89.084061 Da . It is used for the production of efficient anionic emulsifiers, nonionic polyethylene emulsions, water treatment, metal treatment, and absorption of carbon dioxide gas . It is also used as a pigment dispersion aid and curing agent in selected textile resins .


Synthesis Analysis

The synthesis of 4-Aminobutan-2-ol can be achieved through a biocatalytic reductive amination process using native amine dehydrogenases . This process is efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes . Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .


Molecular Structure Analysis

The molecular structure of 4-Aminobutan-2-ol consists of 4 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Aminobutan-2-ol are not detailed in the search results, it’s worth noting that the compound plays a role in the synthesis of short chiral alkyl amines and amino alcohols through a biocatalytic reductive amination process .


Physical And Chemical Properties Analysis

4-Aminobutan-2-ol is a liquid at room temperature . It has a molecular weight of 89.14 .

Scientific Research Applications

Biocatalysis

  • Summary of Application : 4-Aminobutan-2-ol is used in the field of biocatalysis, specifically in the biocatalytic reductive amination process . This process is used to create short chiral alkyl amines and amino alcohols, which are key compounds in the chemical industry and precursors of various pharmaceuticals .
  • Methods of Application : The biocatalytic synthesis of these compounds is achieved using amine dehydrogenases (AmDHs). These enzymes are efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
  • Results or Outcomes : Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .

Synthesis of Chiral Molecules

  • Summary of Application : The chiral nature of 4-Aminobutan-2-ol makes it a potential building block for the synthesis of other chiral molecules. Chiral molecules are crucial in many drugs and biological processes.

Safety And Hazards

The safety information for 4-Aminobutan-2-ol indicates that it is a hazardous compound . It has been assigned the GHS05 pictogram, and its hazard statements include H227 and H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 4-Aminobutan-2-ol are not detailed in the search results, it’s clear that the compound has a wide range of industrial applications. Its use in the production of efficient anionic emulsifiers, nonionic polyethylene emulsions, and as a pigment dispersion aid and curing agent in selected textile resins suggests potential for continued use and exploration in these areas.

properties

IUPAC Name

4-aminobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXUFNXWXFZVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885786
Record name 2-Butanol, 4-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobutan-2-ol

CAS RN

39884-48-5
Record name 4-Amino-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39884-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, 4-amino-
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Record name 2-Butanol, 4-amino-
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Record name 2-Butanol, 4-amino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobutan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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